2-Ethyl-N-(2-hydroxyethyl)hexanamide

Description

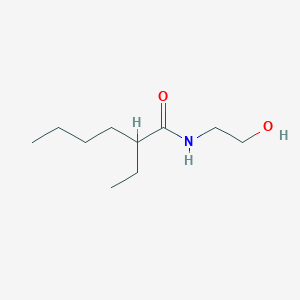

2-Ethyl-N-(2-hydroxyethyl)hexanamide is a branched-chain aliphatic amide characterized by a hexanamide backbone substituted with an ethyl group at the 2-position and a hydroxyethyl moiety on the nitrogen atom.

Properties

IUPAC Name |

2-ethyl-N-(2-hydroxyethyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-9(4-2)10(13)11-7-8-12/h9,12H,3-8H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJWACVUMVCFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(2-hydroxyethyl)hexanamide typically involves the reaction of 2-ethylhexanoyl chloride with ethanolamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-Ethylhexanoyl chloride+Ethanolamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(2-hydroxyethyl)hexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-ethyl-N-(2-oxoethyl)hexanamide.

Reduction: Formation of 2-ethyl-N-(2-aminoethyl)hexanamide.

Substitution: Formation of various substituted amides depending on the reagent used.

Scientific Research Applications

2-Ethyl-N-(2-hydroxyethyl)hexanamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(2-hydroxyethyl)hexanamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

2,3,4,5,6-Pentahydroxy-N-(2-hydroxyethyl)hexanamide

Despite structural similarities, the extensive hydroxylation increases polarity and hydrogen-bonding capacity, making it more water-soluble. In contrast, the absence of multiple hydroxyl groups in 2-ethyl-N-(2-hydroxyethyl)hexanamide likely reduces its metabolic complexity and toxicity risks.

6-Hydroxy-N-(2-hydroxyethyl)hexanamide

With a hydroxyl group at the 6-position of the hexane chain, this compound (CAS 25169-33-9) exhibits distinct physicochemical properties. The terminal hydroxyl group may enhance surfactant behavior compared to the 2-ethyl substitution. However, it carries hazards including acute oral toxicity (Category 4) and skin irritation (Category 2) , suggesting that substituent positioning significantly impacts safety profiles.

Chain Length and Substituent Effects

N-[2-(1H-Indol-3-yl)ethyl]hexanamide

This indole-containing analogue demonstrated antiplasmodial activity by blocking melatonin-induced synchronization in Plasmodium falciparum cultures . The indol-ethyl group provides aromatic interactions absent in this compound, highlighting how nitrogen substituents dictate biological targeting.

Hexanamide Derivatives in Quorum Sensing Modulation

In LuxR-regulated quorum sensing, C6 hexanamides (e.g., compound 12) showed antagonist activity (IC50 = 79 µM), while C4 analogues were inactive . This underscores the importance of chain length for receptor binding—a trend likely applicable to this compound’s interactions.

Aromatic vs. Aliphatic Substituents

2-Ethyl-N-(3-hydroxyphenyl)hexanamide

This aryl-substituted analogue (CAS 403815-01-0) has a molar mass of 235.32 g/mol and a phenolic hydroxyl group, enabling π-π stacking and acid-base reactivity absent in the aliphatic hydroxyethyl version . Such differences could influence applications in polymer chemistry or drug design.

2-Ethyl-N-(2-ethylphenyl)hexanamide

With a hydrophobic ethylphenyl group, this compound (CAS 349120-47-4) has a higher molar mass (247.38 g/mol) and likely improved lipid solubility compared to the hydrophilic hydroxyethyl variant . This exemplifies how substituent lipophilicity tailors compounds for non-aqueous applications.

2-Ethyl-N-(2-ethylhexyl)-1-hexanamine

Used in dye chemistry, this amine derivative (CAS 106-20-7) modifies phthalocyanine chromophores for solvent-based applications . Unlike the hydroxyethylamide, its ethylhexyl group enhances solubility in organic solvents, demonstrating how nitrogen substituents dictate material properties.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

2-Ethyl-N-(2-hydroxyethyl)hexanamide is an organic compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. This compound features a unique structure that allows it to engage in significant interactions with biological systems, potentially leading to various therapeutic applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following molecular formula: . The presence of the hydroxyethyl group enhances its ability to form hydrogen bonds, which is crucial for its interaction with biomolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties, potentially through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Interaction : The hydroxyethyl group allows for enhanced interactions with enzymes, influencing their activity and potentially altering metabolic pathways.

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in critical biochemical pathways. For instance, it could inhibit enzymes responsible for metabolic processes or modulate receptor functions in cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | , |

| Anticancer | Modulates signaling pathways related to cell proliferation | |

| Enzyme Interaction | Influences enzyme activity through hydrogen bonding |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. This suggests its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines. The compound was shown to activate caspase pathways, which are crucial for programmed cell death. This finding supports further exploration into its use as an anticancer drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.